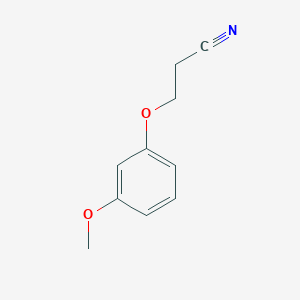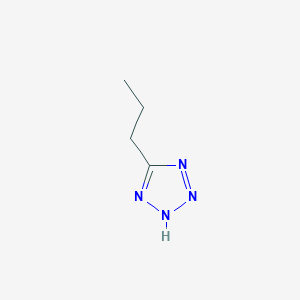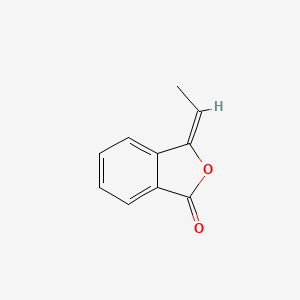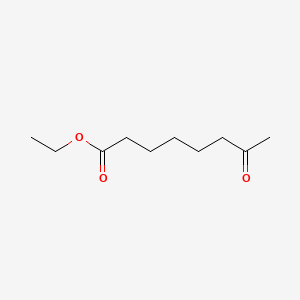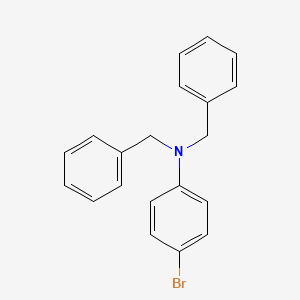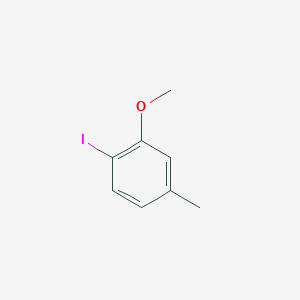
2,3',4,5',6-Pentachlorbiphenyl
Übersicht
Beschreibung
2,3',4,5',6-Pentachlorobiphenyl (PCB-126) is a persistent organic pollutant (POP) that has been used in industrial applications since the 1930s. It is a highly toxic and bioaccumulative compound that has been found in human tissues, wildlife, and the environment. PCB-126 is a member of the PCB family of compounds, which are known to be endocrine disruptors and carcinogens. Therefore, it is important to understand the synthesis, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCB-126.
Wissenschaftliche Forschungsanwendungen
Studien zur Entwicklungsneurotoxizität
2,3',4,5',6-Pentachlorbiphenyl (PCB-95) ist bekanntlich ein Entwicklungsneurotoxin (DNT), das das sich entwickelnde Gehirn angreift . Es wurde gezeigt, dass es zu einer dosisabhängigen Reduktion der Gehirngröße mit vermehrtem Zelltod im Gehirn von Zebrafischembryonen führt, die ihm ausgesetzt sind . Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen von Toxinen auf die Gehirnentwicklung.
Forschung zur Enantioselektiven Toxizität
Das Verständnis der enantioselektiven toxischen Wirkungen von PCB-95 ist ein wachsendes Forschungsfeld . Es wurde gezeigt, dass sich Enantiomere von PCB-95 enantioselektiv im menschlichen Körper anreichern , und diese Verbindung kann verwendet werden, um diese Wirkungen genauer zu untersuchen.
Studien zur Expression von Antioxidantien-Proteinen
Es wurde festgestellt, dass die Exposition gegenüber PCB-95 die Genexpression von Antioxidantien-Proteinen wie Cu/Zn-SOD, Mn-SOD und GPx hochreguliert . Dies macht PCB-95 nützlich für die Untersuchung der antioxidativen Reaktion des Körpers auf Toxine.
Cytochrom-P450-Monooxygenase-Forschung
PCB-95 kann durch Cytochrom-P450-Enzyme zu neurotoxischen Metaboliten metabolisiert werden . Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Rolle dieser Enzyme bei der Reaktion des Körpers auf Toxine.
Studien zur Umweltverschmutzung
PCB-95 ist ein umweltrelevantes, chirales PCB-Kongener . Es kann in Studien verwendet werden, die die Umweltbelastung und die Persistenz von PCBs untersuchen.
Pflanzenmetabolismus-Studien
Es wurde gezeigt, dass PCB-95 atropselektiv von ganzen Pappelpflanzen aufgenommen und umgewandelt wird . Dies macht es nützlich für die Untersuchung der Mechanismen der Aufnahme und des Metabolismus von Umweltkontaminanten durch Pflanzen.
Wirkmechanismus
Target of Action
The primary targets of 2,3’,4,5’,6-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their expression levels. Specifically, Akt, p-Akt, and p-FoxO3a protein or mRNA levels increase significantly in PCB118-treated groups, while NIS protein and mRNA levels decrease considerably . This interaction affects the transcriptional activities of FoxO3a and NIS promoters .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. Disruption of this pathway by PCB118 leads to thyroid cell dysfunction . Additionally, PCB118 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .
Pharmacokinetics
As a polychlorinated biphenyl, it is known to be resistant to environmental degradation, leading to its persistence in the environment and bioaccumulation in animal tissue .
Result of Action
The action of PCB118 results in thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . It inhibits cell viability in a concentration- and time-dependent manner . Furthermore, PCB118 can induce abnormal thyroid morphology and dramatically decrease the expression of thyroidal sodium/iodide symporter .
Action Environment
PCB118 is a persistent pollutant found in various environments, including soils and sediments . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of other pollutants and the characteristics of the specific environment where it is found . For instance, a study found that a bacterium, Microbacterium paraoxydans, could degrade PCB118, potentially influencing its environmental persistence and toxicity .
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSGJGMWSKAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866577 | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-18-0 | |
| Record name | PCB 121 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R99YR2114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1594727.png)
